CC1(CCC2=C(C=C(C(=C2O1)C(=O)C3=CC=CC=C3)O)O)C
. This compound has a molecular weight of 298.3 g/mol .
This compound falls under the category of chromones and xanthones, which are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The presence of hydroxyl groups enhances its reactivity and interaction with biological systems.
The synthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane can be achieved through several methods, primarily involving the condensation of appropriate precursors. A common synthetic route includes:
The yield of this synthesis method can vary but is generally optimized to be around 70-80% depending on the specific conditions used (temperature, time, and concentrations) .
The molecular structure of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the compound .
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility .
The mechanism of action of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane involves:
These properties make it a candidate for further research in therapeutic applications .
The physical and chemical properties of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane include:
These properties are crucial for determining its handling and application in various experimental setups .
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has several scientific applications:
Research continues to explore its full potential in these areas .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2